

# A Head-to-Head Comparison of GLP-2 Analogs: Teduglutide, Glepaglutide, and Apraglutide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-2 (GLP-2) analogs have emerged as a cornerstone in the management of short bowel syndrome (SBS), a debilitating condition characterized by malabsorption due to a significant loss of intestinal length or function. These therapeutic peptides function by enhancing intestinal adaptation, thereby reducing dependence on parenteral support. This guide provides an objective, data-driven comparison of the approved GLP-2 analog, **teduglutide**, and two next-generation, long-acting analogs, glepaglutide and apraglutide.

## **Preclinical Performance: A Comparative Overview**

Preclinical studies have been instrumental in elucidating the pharmacological differences between these GLP-2 analogs. A key head-to-head preclinical study provides valuable insights into their relative potency, selectivity, and pharmacokinetic profiles.[1][2]

Table 1: Preclinical Pharmacological Comparison of GLP-2 Analogs



| Parameter                               | Teduglutide                    | Glepaglutide                                   | Apraglutide                                                          | Native hGLP-2   |
|-----------------------------------------|--------------------------------|------------------------------------------------|----------------------------------------------------------------------|-----------------|
| In Vitro Potency<br>at GLP-2R           | Comparable to native hGLP-2[1] | Less potent than native hGLP-2[1]              | Comparable to native hGLP-2; ~2-fold more potent than teduglutide[1] | -               |
| In Vitro<br>Selectivity for<br>GLP-2R   | Selective for GLP-2R[1][2]     | Less selective;<br>also activates<br>GLP-1R[1] | Selective for<br>GLP-2R[1][2]                                        | -               |
| Clearance<br>(ml/kg/min) in<br>rats     | 9.9[1][2]                      | 2.8[2]                                         | 0.27[1][2]                                                           | 25[1][2]        |
| Elimination Half-<br>life (min) in rats | 19[1][2]                       | 16[2]                                          | 159[1][2]                                                            | 6.4[1][2]       |
| Human Half-life                         | ~2-3 hours[3]                  | ~88-124 hours<br>(effective)[4]                | ~30-72 hours[1]<br>[5]                                               | ~5-7 minutes[4] |

Apraglutide demonstrates a significantly lower clearance and a markedly longer elimination half-life in preclinical models compared to both **teduglutide** and glepaglutide, which is attributed to its enhanced resistance to dipeptidyl peptidase-IV (DPP-IV) degradation and higher plasma protein binding.[1][5] While both apraglutide and **teduglutide** show potency and selectivity comparable to native hGLP-2, glepaglutide is reported to be less potent and selective, with some activity at the GLP-1 receptor.[1]

## **Clinical Efficacy in Short Bowel Syndrome**

Clinical trials have demonstrated the efficacy of all three GLP-2 analogs in reducing the need for parenteral support in patients with SBS. However, direct head-to-head clinical trials are lacking, making cross-trial comparisons necessary, which should be interpreted with caution due to potential differences in study populations and designs.

Table 2: Summary of Key Phase 3 Clinical Trial Efficacy Data for GLP-2 Analogs in Adults with SBS



| Feature                                 | Teduglutide<br>(STEPS Trial)                                                       | Glepaglutide<br>(EASE-1 Trial)                                        | Apraglutide<br>(STARS Trial)                                       |
|-----------------------------------------|------------------------------------------------------------------------------------|-----------------------------------------------------------------------|--------------------------------------------------------------------|
| Dosing Regimen                          | 0.05 mg/kg once daily                                                              | 10 mg twice weekly                                                    | 5 mg once weekly                                                   |
| Primary Endpoint                        | Percentage of patients<br>with ≥20% reduction<br>in PS volume at week<br>20 and 24 | Mean reduction in<br>weekly PS volume<br>from baseline at 24<br>weeks | Relative change from<br>baseline in weekly PS<br>volume at week 24 |
| Reduction in Weekly PS Volume           | 4.4 L/week (from a<br>baseline of 12.9<br>L/week)                                  | 5.13 L/week                                                           | 25.5% reduction (vs. 12.5% for placebo)                            |
| Patients Achieving<br>≥20% PS Reduction | 63%                                                                                | 65.7%                                                                 | Not reported as primary endpoint                                   |
| Patients Achieving<br>Enteral Autonomy  | A small number of patients achieved enteral autonomy in long-term studies.         | 14% of patients in the twice-weekly group.                            | 27 patients in a long-<br>term extension<br>analysis.              |

All three analogs have shown the ability to significantly reduce the burden of parenteral support for patients with SBS. Glepaglutide and apraglutide offer the advantage of less frequent dosing schedules compared to the daily injections required for **teduglutide**.

## **Mechanism of Action and Signaling Pathways**

GLP-2 analogs exert their intestinotrophic effects by binding to the GLP-2 receptor (GLP-2R), a G-protein coupled receptor expressed on enteroendocrine cells, enteric neurons, and subepithelial myofibroblasts. The activation of the GLP-2R initiates a cascade of downstream signaling events that ultimately lead to increased intestinal growth, enhanced nutrient and fluid absorption, and improved gut barrier function.

The primary signaling pathways activated by the GLP-2R are the adenylyl cyclase/protein kinase A (cAMP/PKA) pathway and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Characterization of Apraglutide, a Novel Long-Acting Peptidic Glucagon-Like Peptide-2 Agonist, for the Treatment of Short Bowel Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, Safety, and Tolerability of Glepaglutide, a Long-Acting GLP-2 Analog, in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apraglutide, a novel once-weekly glucagon-like peptide-2 analog, improves intestinal fluid and energy absorption in patients with short bowel syndrome: An open-label phase 1 and 2 metabolic balance trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of GLP-2 Analogs: Teduglutide, Glepaglutide, and Apraglutide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b013365#head-to-head-comparison-of-teduglutide-and-other-glp-2-analogs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com